molecular formula C7H4ClF3O B1586134 2-Chloro-4-(trifluoromethyl)phenol CAS No. 35852-58-5

2-Chloro-4-(trifluoromethyl)phenol

Cat. No. B1586134
Key on ui cas rn: 35852-58-5
M. Wt: 196.55 g/mol
InChI Key: YNWKEXMSQQUMEL-UHFFFAOYSA-N
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Patent
US04076741

Procedure details

Chlorine gas is passed through a flow meter into a solution of α,α,α-trifluoro-p-cresol (4.05 g. 0.025 mole) in ethylene dichloride (200 ml.) at 0° C. until the theoretical volume has been absorbed. The solvent is stripped off and the residue distilled to give 2-chloro-α,α,α-trifluoro-p- cresol (3.5 g. 71%) b.p. 80°-82° C. at 33 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1>C(Cl)CCl>[Cl:1][C:9]1[C:8]([OH:11])=[CH:7][CH:6]=[C:5]([C:4]([F:12])([F:13])[F:3])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
FC(C=1C=CC(=CC1)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been absorbed
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=C1O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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